4-Bromoquinoline-2-carboxylic acid
Overview
Description
4-Bromoquinoline-2-carboxylic acid (4-BQCA) is an organic compound that has been studied for its potential use in scientific research. 4-BQCA is a brominated quinoline carboxylic acid, which means it contains a quinoline ring system with a bromine atom and a carboxylic acid group. 4-BQCA has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Quinoline compounds have versatile applications in various scientific fields . Here are some of the applications based on the information available:
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Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues play a major role in the field of medicinal chemistry .
- They are used in the synthesis of biologically and pharmaceutically active compounds .
- Quinoline-4-carboxylic acids have been synthesized for biological and pharmaceutical activities .
- The methods of application or experimental procedures often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these applications are the production of compounds with potential biological and pharmaceutical activities .
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Antibacterial Research
- 2-Phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties .
- The synthesis involves the Doebner reaction using aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media .
- Some compounds displayed good antibacterial activity against Staphylococcus aureus .
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Synthetic Organic Chemistry
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- The outcomes of these applications are the production of compounds with potential industrial applications .
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Green and Efficient Synthetic Methodology
- A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
- This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
- These compounds can then be explored for their therapeutic potential .
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Applications of Carboxylic Acids in Organic Synthesis
- Carboxylic acids, including quinoline-4-carboxylic acids, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
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Research and Development
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Antioxidant Research
- A new series of [2,3’-biquinoline]-4-carboxylic acids and quinoline-3-carbaldehyde derivatives were synthesized .
- These compounds were evaluated for their antibacterial and antioxidant activities .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
- The synthesized compounds were also assessed for their in silico molecular docking analysis .
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Molecular Modeling Studies
- The molecular docking analysis of the compounds against E. coli DNA gyrase was computed to investigate the binding mode of the compounds within the active site of the enzyme .
- Compounds 4 (−6.9 kcal/mol), 9 (−6.9 kcal/mol), and 10 (−7.9 kcal/mol) showed the maximum binding affinity close to ciprofloxacin (−7.2 kcal/mol) used as a positive control .
- Thus, compounds 4, 9, and 10 showed the best antibacterial activities in both in vitro and molecular docking analyses among the synthetic compounds .
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Colorimetric Applications
properties
IUPAC Name |
4-bromoquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHQKXVDUYPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573718 | |
Record name | 4-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline-2-carboxylic acid | |
CAS RN |
209003-46-3 | |
Record name | 4-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.